4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties, such as its acidity or basicity, reactivity, and stereochemistry, are also analyzed .Scientific Research Applications
Microwave Assisted Synthesis and Unusual Coupling
The compound is involved in the microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines, showcasing an efficient method for creating complex chemical structures. This approach offers better yields in shorter times compared to traditional methods, demonstrating the compound's role in facilitating advanced synthetic chemistry (Faty, Youssef, & Youssef, 2011).
Antitumor Activity
The compound's derivatives have been synthesized and evaluated for antitumor activities. Certain derivatives displayed potent antiproliferative activity against various cancer cell lines, indicating its potential application in developing novel anticancer agents (Wu et al., 2017).
Anticancer Activity Evaluation
The compound's benzothiazole moiety derivatives have been tested for their in vitro anticancer activity. Some derivatives exhibited significant anticancer effects on various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Havrylyuk et al., 2010).
Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. Some of these derivatives showed significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-11-5-6-13-14(10-11)27-18(20-13)21-16(25)4-3-9-26-17-8-7-15(22-23-17)19-12(2)24/h5-8,10H,3-4,9H2,1-2H3,(H,19,22,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQMBSITONMKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCSC3=NN=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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